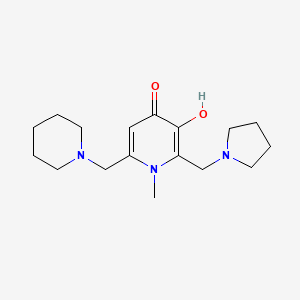

![molecular formula C10H13N3S B603310 N1-(苯并[d]异噻唑-3-基)丙烷-1,3-二胺 CAS No. 907597-01-7](/img/structure/B603310.png)

N1-(苯并[d]异噻唑-3-基)丙烷-1,3-二胺

描述

“N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine” is a chemical compound with the molecular formula C10H13N3S . It has a molecular weight of 207.30 .

Synthesis Analysis

The synthesis of this compound involves the reaction of 3-Chlorobenzo[d]isothiazole with propane-1,3-diamine . The reaction mixture is heated at 80℃ for 3 hours, then cooled to room temperature, poured into water, and extracted with ethyl acetate . The organic extract is dried over anhydrous sodium sulfate, filtered, and the filtrate is concentrated under reduced pressure to yield the compound as a yellow solid .Molecular Structure Analysis

The molecular structure of this compound includes a benzisothiazole ring attached to a propane-1,3-diamine moiety . The 1H NMR spectrum shows signals corresponding to the protons in the benzisothiazole ring and the propane-1,3-diamine moiety .Chemical Reactions Analysis

In one reported reaction, “N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine” was combined with 4’-methoxy-biphenyl-4-carboxaldehyde in 1,2-dichloroethane . The mixture was treated with sodium triacetoxyborohydride and acetic acid, and stirred at room temperature overnight . The reaction was quenched by addition of saturated aqueous sodium bicarbonate solution, and the crude product was extracted with ethyl acetate . The resulting residue was purified by column chromatography to yield a light yellow foam .Physical and Chemical Properties Analysis

The compound is a yellow solid . The boiling point and other physical properties are not specified in the available resources.科学研究应用

抗菌应用

该化合物已被用于合成假糖精胺衍生物,这些衍生物已被测试其抗菌活性 {svg_1}. 这些衍生物被发现对大肠杆菌,金黄色葡萄球菌和枯草芽孢杆菌菌株有效 {svg_2}. 该化合物的最小抑菌浓度 (MIC) 被发现范围为 4.6 至 16.1 μM {svg_3}.

抗炎应用

该化合物已被用于合成新型 N-(苯并[d]噻唑-2-基)-2-[苯基(2-(哌啶-1-基)乙基氨基]苯甲酰胺和 N-(苯并[d]噻唑-2-基)-2-[苯基(2-吗啉代)乙基氨基]苯甲酰胺衍生物 {svg_4}. 这些衍生物已被评估其抗炎活性 {svg_5}. 苯并噻唑环在第六位连接有甲氧基,并连接有哌啶和吗啉部分的化合物,对 COX-1 抑制表现出最高的 IC50 值 {svg_6}.

丝氨酸蛋白酶抑制剂

包含糖精核的化合物,它是包括“N1-(苯并[d]异噻唑-3-基)丙烷-1,3-二胺”在内的几种化合物的核心,是已知的丝氨酸蛋白酶抑制剂 {svg_7}.

组织蛋白酶 G 蛋白酶抑制剂

糖精核,它是包括“N1-(苯并[d]异噻唑-3-基)丙烷-1,3-二胺”在内的几种化合物的核心,是已知的组织蛋白酶 G 蛋白酶抑制剂 {svg_8}.

α1a 和 α1c 肾上腺素能受体拮抗剂

包含糖精核的化合物,它是包括“N1-(苯并[d]异噻唑-3-基)丙烷-1,3-二胺”在内的几种化合物的核心,是已知的 α1a 和 α1c 肾上腺素能受体拮抗剂 {svg_9}.

人肥大细胞胰蛋白酶抑制剂

糖精核,它是包括“N1-(苯并[d]异噻唑-3-基)丙烷-1,3-二胺”在内的几种化合物的核心,是已知的人肥大细胞胰蛋白酶抑制剂 {svg_10}.

安全和危害

属性

IUPAC Name |

N'-(1,2-benzothiazol-3-yl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3S/c11-6-3-7-12-10-8-4-1-2-5-9(8)14-13-10/h1-2,4-5H,3,6-7,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVDRAICPPGXKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B603230.png)

![5-{(3-Fluorophenyl)[4-(methylsulfonyl)piperazin-1-yl]methyl}[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B603231.png)

![4,6-dimethyl-2-oxo-N-[2-(pyrimidin-2-ylamino)ethyl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B603232.png)

![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(2-hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603233.png)

methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B603235.png)

![1-(2-methoxyethyl)-4,6-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B603238.png)

![6-hydroxy-2-(propan-2-ylidene)-7-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one](/img/structure/B603239.png)

![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide](/img/structure/B603240.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B603241.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603243.png)

![4,6-dimethyl-2-oxo-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B603248.png)

![5-imino-1-[3-(5-methoxy-1H-indol-1-yl)propyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603249.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(2-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B603250.png)